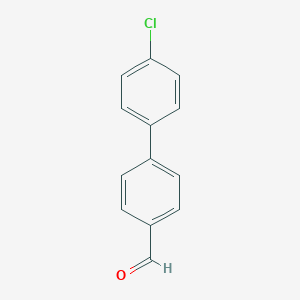

4'-Chlorobiphenyl-4-carbaldehyde

Description

Significance and Research Context of Biphenyl (B1667301) Derivatives in Contemporary Chemistry

Biphenyl derivatives, compounds featuring two connected benzene (B151609) rings, are fundamental scaffolds in various fields of modern chemistry. rsc.org Their rigid yet tunable structure makes them crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In medicinal chemistry, the biphenyl moiety is a versatile platform found in numerous patented drugs with activities such as anti-inflammatory, antimicrobial, and antihypertensive properties. rsc.org The ability to functionalize the biphenyl structure allows for the creation of diverse molecules with specific therapeutic actions. arabjchem.org Furthermore, biphenyl derivatives are integral to materials science, serving as building blocks for liquid crystals and specialized polymers. rsc.orgresearchgate.net The introduction of different functional groups onto the biphenyl backbone significantly influences the molecule's electronic and steric properties, chemical reactivity, and interactions with other molecules, making them a subject of continuous research and development. researchgate.net

Unique Structural Attributes of 4'-Chlorobiphenyl-4-carbaldehyde Pertinent to Research

This compound, with the chemical formula C13H9ClO, possesses a distinct molecular architecture that makes it a valuable compound in chemical research. chemimpex.com Its structure is characterized by a biphenyl core where one phenyl ring is substituted with a chlorine atom at the 4'-position, and the other is substituted with a carbaldehyde (aldehyde) group at the 4-position. chemimpex.comnih.gov This combination of a halogen and a reactive aldehyde group on a biphenyl framework imparts unique properties to the molecule. The chlorine atom enhances the compound's stability and influences its electronic properties, while the aldehyde group serves as a reactive site for various chemical transformations. chemimpex.com This dual functionality allows for its use as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The compound's structure also makes it suitable for applications in the production of fluorescent dyes and specialty polymers. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClO chemimpex.com |

| Molecular Weight | 216.67 g/mol chemimpex.com |

| Appearance | Off-white to yellowish powder or crystals chemimpex.com |

| Melting Point | 110-118 °C chemimpex.comsigmaaldrich.com |

| Boiling Point | 354.3 ± 25.0 °C at 760 mmHg sigmaaldrich.com |

| Purity | ≥ 96% (HPLC) chemimpex.com |

| CAS Number | 80565-30-6 chemimpex.com |

Historical Overview of Key Discoveries Involving Aromatic Aldehydes and Chlorinated Biphenyls in Synthetic Chemistry

The history of aromatic aldehydes dates back to the 19th century with the isolation of benzaldehyde (B42025) from bitter almond oil. numberanalytics.com These compounds, characterized by a carbonyl group attached to an aromatic ring, quickly became recognized for their importance in organic synthesis. numberanalytics.com The development of methods to synthesize and functionalize aromatic aldehydes has been a continuous area of research, leading to a deeper understanding of their reactivity and a wide range of applications. numberanalytics.comacs.org

The history of chlorinated biphenyls is more recent, with their first synthesis occurring in 1881. ebsco.com Polychlorinated biphenyls (PCBs) were commercially produced starting in 1929 and were widely used in industrial applications due to their high stability and non-flammability. hyprowira.comtriumvirate.com They served as coolants and insulating fluids in electrical equipment, as well as plasticizers in paints and plastics. ebsco.comtriumvirate.com However, due to their persistence in the environment and adverse health effects, their production was banned in many countries in the 1970s. ebsco.comwikipedia.org Despite the ban, the chemistry of chlorinated biphenyls continues to be of interest, particularly in the context of environmental remediation and the synthesis of specific, less-chlorinated congeners for research purposes. nih.govacs.org The development of synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, has provided efficient ways to create specifically substituted chlorinated biphenyls for various research applications. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCMNUUPBMYDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343831 | |

| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80565-30-6 | |

| Record name | 4'-Chlorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Synthesis of 4 Chlorobiphenyl 4 Carbaldehyde

Catalytic Approaches to 4'-Chlorobiphenyl-4-carbaldehyde Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of biaryl compounds. These reactions proceed under milder conditions and with greater efficiency than classical methods, making them indispensable tools for synthetic chemists.

Palladium catalysis is preeminent in the formation of carbon-carbon bonds, offering a versatile and reliable means of constructing the biphenyl (B1667301) core of this compound.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the synthesis of unsymmetrical biaryls. researchgate.net This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 4-chlorophenylboronic acid with a 4-halobenzaldehyde derivative, or alternatively, 4-formylphenylboronic acid with a 1-chloro-4-halobenzene. The choice of reactants is often dictated by the commercial availability and stability of the starting materials.

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. libretexts.org A general procedure for a similar transformation, the synthesis of 4-biphenylcarboxaldehyde, involves the reaction of 4-bromobenzaldehyde (B125591) with benzeneboronic acid using palladium acetate (B1210297) as the catalyst and sodium carbonate as the base in a propanol/water solvent system. orgsyn.org This methodology can be adapted for the synthesis of the target molecule.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Bromobenzaldehyde | Phenylboronic Acid | Pd(OAc)₂ (0.003) / PPh₃ (0.009) | Na₂CO₃ | 1-Propanol (B7761284)/H₂O | Reflux | 86.3 | orgsyn.org |

| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | >95 | mdpi.com |

| 3 | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(IPr)(allyl)Cl (0.0003) | K₂CO₃ | MeOH/THF | 25 | ~85 | researchgate.net |

| 4 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | High | mdpi.com |

The success of a palladium-catalyzed cross-coupling reaction is often critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability, solubility, and catalytic activity of the palladium complex. For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step. libretexts.org

Examples of effective ligands for the coupling of aryl chlorides include tri-tert-butylphosphine (B79228) (P(tBu)₃) and dialkylbiaryl phosphines, such as SPhos and RuPhos. harvard.edu The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for these challenging transformations. The optimization of the ligand is a key aspect of method development to achieve high yields and reaction rates, particularly when dealing with less reactive coupling partners.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. youtube.comnih.gov This step is often the rate-limiting step, especially for less reactive aryl chlorides.

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the biphenyl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. youtube.com

Mechanistic studies have revealed the intricate details of these steps, including the role of the base in the transmetalation step and the influence of ligands on the rates of each elementary step. nih.govrsc.org Understanding these mechanistic details is crucial for the rational design of more efficient and robust catalytic systems.

Copper-catalyzed coupling reactions provide a valuable alternative to palladium-based methods for the synthesis of biaryls.

The classical Ullmann reaction involves the self-coupling of two aryl halides in the presence of a stoichiometric amount of copper metal at high temperatures. organic-chemistry.orgslideshare.net While effective for the synthesis of symmetrical biaryls, the harsh reaction conditions and the need for stoichiometric copper limit its applicability for the synthesis of unsymmetrical biaryls like this compound.

Modern variants of the Ullmann reaction have overcome many of these limitations. rsc.org These reactions often employ a catalytic amount of a copper salt, often in combination with a ligand, and can be performed under much milder conditions. beilstein-journals.org The development of ligand-assisted copper-catalyzed cross-coupling reactions has significantly expanded the scope of the Ullmann reaction, allowing for the efficient synthesis of unsymmetrical biaryls. These modern protocols often utilize more soluble copper(I) or copper(II) salts and various ligands to facilitate the coupling process. researchgate.net For the synthesis of this compound, a modern Ullmann-type coupling could involve the reaction of a 4-halobenzaldehyde with a 4-chlorophenyl organometallic reagent in the presence of a copper catalyst.

Copper-Catalyzed Aromatic Coupling

Copper-Catalyzed Lactonization for Analogous Structures

While not a direct route to this compound, copper-catalyzed lactonization represents a significant strategy for synthesizing structurally analogous cyclic compounds. This methodology is particularly valuable for creating biologically important lactone scaffolds from readily available carboxylic acids. nih.gov A versatile and scalable approach employs a copper catalyst with an oxidant like Selectfluor for the γ-C(sp³)–H lactonization of free aliphatic acids. nih.gov This reaction demonstrates broad substrate compatibility, including tertiary, benzylic, allylic, and even primary C-H bonds, leading to a diverse array of lactones. nih.gov

Recent advancements have also demonstrated copper-catalyzed amino lactonization of unsaturated carboxylic acids, providing an efficient pathway to various amino lactones under mild conditions. nih.gov Mechanistic studies suggest these transformations can proceed through an electrophilic amination of alkenes. nih.gov Furthermore, copper(II) acetate has been shown to catalyze the intramolecular oxytrifluoromethylthiolation of unactivated alkenes, yielding isoxazolines with a trifluoromethylthio substituent. acs.org These examples of copper-catalyzed cyclizations highlight the metal's utility in forming complex heterocyclic structures that share some structural motifs with biphenyl derivatives.

A notable application of copper catalysis is in the modular synthesis of complex spirocyclic ethers. A copper-catalyzed annulation and alkene transposition cascade reaction has been developed, which proceeds from readily available alkenol substrates. acs.org This method utilizes an inexpensive copper(II) acetate catalyst and a quinoline–pyridone ligand to achieve efficient annulation with broad substrate scope and functional group tolerance. acs.org

| Reaction Type | Catalyst/Reagents | Key Features | Relevant Findings |

|---|---|---|---|

| γ-C(sp³)–H Lactonization | Copper catalyst / Selectfluor | Broad substrate scope, scalable. nih.gov | Effective for tertiary, benzylic, allylic, and primary C-H bonds. nih.gov |

| Amino Lactonization | Copper catalyst | Mild conditions, broad substrate scope. nih.gov | Proceeds via electrophilic amination of alkenes. nih.gov |

| Oxytrifluoromethylthiolation | Cu(OAc)₂ | Mild, versatile, and convenient. acs.org | Forms isoxazolines with a -SCF₃ substituent. acs.org |

| Spirocyclic Ether Synthesis | Copper(II) acetate / Quinoline–pyridone ligand | Modular, efficient, broad scope. acs.org | Proceeds via annulation and alkene transposition cascade. acs.org |

Other Transition Metal Catalysis in Biphenyl and Aldehyde Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing complex molecules like biphenyls and for introducing functional groups such as aldehydes. acs.orgnih.gov These catalytic systems often operate through a series of steps including oxidative addition, ligand exchange, and reductive elimination, providing alternative reaction pathways with lower activation energies. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are preeminent methods for biphenyl synthesis. While not detailed here, their importance in forming the C-C bond between the two phenyl rings is noteworthy. Beyond palladium, other transition metals like rhodium and iridium have been investigated for C-H activation and functionalization, which can be applied to the synthesis of functionalized biphenyls. acs.org

For the introduction of aldehyde groups, transition metal-catalyzed C-H bond addition to carbonyls and their derivatives has emerged as an efficient strategy. nih.gov To overcome the inherent reversibility of C-H bond additions to aldehydes, strategies have been developed to trap the alcohol addition products in situ, for instance, as silyl (B83357) ethers or by oxidation to ketones. nih.gov Palladium and rhodium-based catalysts have shown significant progress in this area. nih.gov

| Catalytic Approach | Transition Metal | Application | Key Characteristics |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium | Biphenyl synthesis | Highly efficient for C-C bond formation. |

| C-H Activation/Functionalization | Rhodium, Iridium | Biphenyl synthesis | Direct functionalization of C-H bonds. acs.org |

| C-H Bond Addition to Aldehydes | Palladium, Rhodium | Aldehyde synthesis | Requires strategies to overcome reversibility. nih.gov |

Classical and Contemporary Formylation Reactions for Carbaldehyde Introduction

The introduction of a carbaldehyde (formyl) group onto an aromatic ring is a fundamental transformation in organic synthesis. For biphenyl systems, several classical and contemporary methods are employed, with the Vilsmeier-Haack reaction and directed ortho-metalation being particularly prominent.

Vilsmeier-Haack Formylation in Biphenyl Systems

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comrsc.org This electrophilic species, a chloroiminium ion, then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. organic-chemistry.orgchemistrysteps.com

The Vilsmeier-Haack reaction is particularly effective for aromatic systems bearing electron-donating groups, which activate the ring towards electrophilic substitution. chemistrysteps.com In the context of biphenyls, the regioselectivity of the formylation will be directed by the electronic nature and position of substituents on the rings. For an unsubstituted biphenyl, formylation would likely occur at the para position due to steric hindrance at the ortho positions. However, for substituted biphenyls, the directing effects of the existing functional groups will govern the site of formylation. This reaction has been instrumental in the synthesis of various heterocyclic compounds and natural products. numberanalytics.comrsc.org

Directed Ortho-Metalation and Subsequent Formylation

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate. The DMG, typically a heteroatom-containing functional group such as an amide, methoxy (B1213986), or tertiary amine, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde group.

The power of DoM lies in its ability to achieve substitution exclusively at the ortho position, a regioselectivity that is often difficult to attain through classical electrophilic aromatic substitution. wikipedia.org For biphenyl systems, the strategic placement of a DMG can allow for precise formylation of a specific ortho position. For instance, studies have explored the LDA-mediated ortho and remote metalation of N,N-dialkyl-2-biphenyl carboxamides. nih.gov The competition between different directing groups within the same molecule has also been investigated to understand their relative directing abilities. slideshare.net

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions and Sustainable Protocols

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. jddhs.com Performing reactions under solvent-free conditions, where the reagents are mixed directly, often by grinding, can significantly reduce waste and environmental impact. ijfmr.comyoutube.com While specific solvent-free protocols for the synthesis of this compound are not extensively documented in the provided results, the general principles are applicable. For instance, solid-state reactions or reactions using a minimal amount of a greener solvent, such as water or ethanol, are desirable. youtube.com

Microwave-assisted synthesis is another energy-efficient technique that aligns with green chemistry principles. nih.gov Microwave irradiation can directly and rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov An example of this is the microwave-assisted Vilsmeier-Haack reaction to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

Furthermore, the development of recyclable catalysts, such as heterogeneous catalysts, is a crucial aspect of sustainable synthesis. jddhs.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and cost. jddhs.com The use of renewable feedstocks and the design of synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, are also central to green chemistry. ijfmr.comnih.gov Recent research has explored the use of natural product-derived catalysts and solvent-free synthesis using natural juices as catalysts for other reactions, highlighting the potential for innovative and sustainable approaches. orientjchem.orgresearchgate.net

Atom Economy and Reaction Efficiency in Industrial Synthesis

In the context of industrial chemical synthesis, the principle of atom economy—maximizing the incorporation of reactant atoms into the final product—is a critical measure of efficiency and sustainability. nih.govscranton.edursc.org Traditional multi-step syntheses often generate significant chemical waste, leading to increased costs and environmental concerns. For every kilogram of product in the fine chemical and pharmaceutical industries, it is estimated that 5 to 100 times that amount of waste is produced. nih.gov

The synthesis of biphenyl derivatives, including this compound, has historically involved reactions with poor atom economy. primescholars.com However, modern approaches increasingly focus on catalytic processes that minimize waste. For instance, cross-coupling reactions like the Suzuki-Miyaura coupling are widely used for constructing the biphenyl core. rsc.orgacs.org While effective, these reactions can still generate stoichiometric amounts of byproducts.

To enhance atom economy, researchers are exploring alternative, more direct synthetic routes. Isomerization reactions, for example, can convert propargyl alcohols into conjugated carbonyl compounds in a single, atom-economical step. nih.gov While not directly applied to this compound in the reviewed literature, the principle of designing syntheses that favor additions and rearrangements over substitutions and eliminations is key to improving industrial efficiency. scranton.edu

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | Atom Economy | Byproducts |

| Addition | High | Minimal |

| Rearrangement | High | Minimal |

| Substitution | Lower | Stoichiometric byproducts |

| Elimination | Lower | Stoichiometric byproducts |

This table illustrates the general atom economy of common reaction types, highlighting the efficiency of addition and rearrangement reactions.

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, presents additional challenges. Stereoselective and asymmetric synthesis methods are employed to produce a single desired enantiomer, which is crucial for many pharmaceutical applications. wikipedia.org

Asymmetric alkylation is a powerful technique for creating chiral centers. nih.gov In the context of biphenyl scaffolds, iridium-catalyzed asymmetric allylic alkylation has been shown to establish the initial chiral center with high enantiomeric excess (ee). acs.org Another approach involves the multicomponent iridium-catalyzed asymmetric allylic substitution, which has been used for the synthesis of 1,3-difunctionalized bicyclo[1.1.1]pentanes (BCPs). acs.org While not directly synthesizing this compound, these methods demonstrate the potential for creating chiral derivatives from biphenyl-like structures. The development of organocatalytic methods, such as those using chiral phosphoric acids, further expands the toolbox for asymmetric C-H allylation, offering a metal-free alternative. researchgate.net

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is formed, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral aldehydes and ketones. rsc.org

Several types of chiral auxiliaries are available, including oxazolidinones and pseudoephenamine. wikipedia.orgnih.gov Pseudoephenamine, in particular, has demonstrated high stereocontrol in alkylation reactions, especially in the formation of quaternary carbon centers. nih.gov The use of chiral auxiliaries allows for the diastereoselective alkylation of amides, which can then be converted to the corresponding enantiomerically enriched aldehydes. nih.gov This approach offers a reliable method for introducing chirality into molecules containing a carbaldehyde functional group.

A notable strategy involves the concept of "self-reproduction of chirality," where an existing stereocenter in a molecule, such as the amino acid proline, is used to control the diastereoselective formation of a transient chiral auxiliary. acs.org This auxiliary then directs a subsequent reaction before being cleaved, effectively transferring the chirality without the need for an external chiral source. acs.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Application | Key Features |

| Oxazolidinones | Stereoselective aldol (B89426) reactions | Forms (Z)-enolates for diastereoselective reactions. wikipedia.org |

| Pseudoephenamine | Asymmetric alkylation | High stereocontrol, particularly for quaternary centers. nih.gov |

| p-Menthane-3-carboxaldehyde | Synthesis of chiral quaternary carbons | Efficient and flexible for creating α-chiral quaternary carbonyl compounds. acs.org |

This table provides examples of chiral auxiliaries and their applications in asymmetric synthesis, highlighting their role in controlling stereochemistry.

Large-Scale Preparative Methods and Industrial Relevance

The industrial production of this compound and related compounds requires scalable, cost-effective, and efficient synthetic methods. nih.gov While laboratory-scale syntheses may prioritize novelty, industrial processes emphasize robustness, safety, and high yield.

A common route for the large-scale preparation of biphenyls involves the Suzuki-Miyaura cross-coupling reaction. orgsyn.org Variations of this reaction have been optimized for industrial settings, for example, by using 1-propanol as a solvent, which offers advantages in terms of boiling point and solubility characteristics for starting materials and products. orgsyn.org One-pot procedures are particularly attractive for industrial applications as they reduce the number of unit operations, saving time and resources. nih.gov For instance, functionalized biphenyl-based phosphine ligands can be prepared in a one-pot reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.govacs.org

The direct chlorination of biphenyl is another industrial method for producing chlorobiphenyls. google.com This process typically involves reacting biphenyl with chlorine in the presence of a ring-chlorination catalyst, followed by fractional distillation to isolate the desired 4-chlorobiphenyl (B17849) isomer. google.com

Synthesis of Structurally Related Analogs and Derivatives of this compound

The versatility of the this compound structure allows for the synthesis of a wide range of analogs and derivatives with diverse applications. chemimpex.comchemimpex.com The aldehyde group can be readily transformed into other functional groups, and the biphenyl core can be further functionalized.

For example, Suzuki-Miyaura coupling is a powerful tool for synthesizing various fluorinated biphenyl compounds with excellent yields. acs.org This methodology has been used to create derivatives such as 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl and 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone. acs.org Furthermore, the synthesis of biphenyl and biphenyl ether inhibitors of sulfatases has been achieved through microwave-assisted Suzuki-Miyaura cross-coupling, demonstrating the utility of this reaction in medicinal chemistry. nih.gov

The Gomberg-Bachmann reaction provides another route to synthesize analogs, such as 4'-chloro-2-aminobiphenyl, a key intermediate for the fungicide boscalid. google.com This synthesis involves the diazotization of p-chloroaniline followed by a reaction with aniline (B41778) under basic conditions. google.com

Reactivity and Advanced Reaction Chemistry of 4 Chlorobiphenyl 4 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity is the key to its reactivity.

The most characteristic reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.com This process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield the final product. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile forms a new sigma bond with the carbonyl carbon, causing the carbon's hybridization to change from sp² to sp³. libretexts.org

Protonation: The negatively charged oxygen atom of the resulting alkoxide intermediate is protonated, often by a weak acid or during an aqueous workup, to form the final neutral product. youtube.com

Several key nucleophilic addition reactions applicable to 4'-Chlorobiphenyl-4-carbaldehyde are summarized in the table below.

| Reaction Type | Nucleophile | Reagent Example | Product |

| Organometallic Addition | Carbanion (R⁻) | Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Hydride Reduction | Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Wittig Reaction | Phosphorus Ylide | Ph₃P=CHR | Alkene |

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration (elimination of water) step. A prominent example is the formation of imines, also known as Schiff bases, through reaction with primary amines. masterorganicchemistry.com This reaction is reversible and can be catalyzed by acid. masterorganicchemistry.compeerj.com The process begins with the addition of the amine to the aldehyde to form a carbinolamine intermediate, which then loses water to form the C=N double bond of the imine. masterorganicchemistry.com

Modern synthetic methods facilitate imine synthesis under environmentally friendly conditions, for instance, by using heterogeneous catalysts like Amberlyst® 15 or employing microwave irradiation to accelerate the reaction. peerj.comorganic-chemistry.org

Beyond imine formation, the aldehyde group can participate in other crucial carbon-carbon bond-forming condensation reactions, such as the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile). researchgate.net

| Reaction | Reactant | Key Features | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Reversible; often acid-catalyzed; forms a C=N bond. masterorganicchemistry.com | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound | Base-catalyzed; forms a new C=C bond. researchgate.net | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphonium Ylide | Forms a C=C bond with high regioselectivity. | Alkene |

| Aldol (B89426) Condensation | Enolate (from another aldehyde/ketone) | Base or acid-catalyzed; forms a β-hydroxy aldehyde or an α,β-unsaturated aldehyde. | Aldol Adduct/Product |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of this compound to its corresponding primary alcohol, (4'-chlorobiphenyl-4-yl)methanol, is typically achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a common choice for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Oxidation: The aldehyde can be oxidized to form 4'-chlorobiphenyl-4-carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or silver oxide (Ag₂O) are effective for this purpose. The conversion of related chlorobiphenyl structures to chlorobenzoic acids is also observed in biological degradation pathways. researchgate.net

| Transformation | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (4'-chlorobiphenyl-4-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 4'-chlorobiphenyl-4-carboxylic acid |

Reactivity of the Chlorinated Biphenyl (B1667301) Core

The biphenyl core of the molecule is less reactive than the aldehyde group, but its aromatic nature allows for substitution and coupling reactions. nih.gov The reactivity is influenced by the electronic properties of the two substituents: the chloro group and the formyl (aldehyde) group.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the π-electron system of the aromatic rings, leading to the replacement of a hydrogen atom. libretexts.org The existing substituents on the rings direct the position of the incoming electrophile.

Ring with Aldehyde Group: The aldehyde group (-CHO) is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position (C3 and C5) relative to itself.

Ring with Chloro Group: The chlorine atom (-Cl) is also deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.

Due to the deactivating nature of both groups, EAS reactions on this compound require harsher conditions than for benzene (B151609). Substitution is expected to occur preferentially on the chlorine-bearing ring at the positions ortho to the chlorine (C3' and C5'), as this ring is less deactivated than the one bearing the powerful electron-withdrawing aldehyde group. The ability to undergo these reactions allows for the introduction of further functional groups like nitro (-NO₂) or bromo (-Br) onto the biphenyl scaffold. chemimpex.commasterorganicchemistry.com

The carbon-chlorine bond on the biphenyl core provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions significantly enhance the molecular complexity that can be built from the this compound framework.

A prime example is the Suzuki-Miyaura coupling , where the aryl chloride can be coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction can be used to synthesize more complex terphenyl or polyphenyl systems. The synthesis of the related 4-biphenylcarboxaldehyde often employs a Suzuki coupling between 4-bromobenzaldehyde (B125591) and phenylboronic acid, illustrating the utility of this method in constructing the core biphenyl structure itself. orgsyn.org

Other important cross-coupling reactions can also be utilized for further functionalization.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base | Biaryl/Substituted Biphenyl |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | Styrenyl Biphenyl |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst + Base | Alkynyl Biphenyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Ligand + Base | Aminated Biphenyl |

Reaction Mechanisms and Kinetic Studies in Complex Media

While specific kinetic studies on this compound in complex media are not extensively detailed in the public domain, its reactivity can be inferred from the known chemistry of aromatic aldehydes and chlorinated biphenyls. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the biphenyl core can undergo electrophilic substitution, although the presence of the chlorine atom deactivates the ring to which it is attached. The other phenyl ring, activated by the aldehyde group (a meta-director), can also participate in electrophilic substitution reactions.

In complex environments, such as in the synthesis of pharmaceuticals or agrochemicals, reaction kinetics would be influenced by factors like solvent polarity, catalysts, and the presence of other reactive species. chemimpex.com The steric hindrance from the biphenyl structure might also affect reaction rates compared to simpler benzaldehyde (B42025) derivatives.

Supramolecular Chemistry and Self-Assembly Utilizing this compound

The rigid and planar nature of the biphenyl moiety, combined with the reactive aldehyde group and the potential for halogen bonding from the chlorine atom, makes this compound an interesting building block in supramolecular chemistry. mpg.dersc.org These non-covalent interactions drive the self-assembly of molecules into well-ordered, higher-order structures. rsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers and, in the case of MOFs, metal nodes. tcichemicals.comnih.gov These materials have garnered significant attention for their high porosity, tunable structures, and large surface areas, making them suitable for a wide range of applications. cd-bioparticles.netcd-bioparticles.netresearchgate.net

The aldehyde group is a crucial functional group in the synthesis of COFs and MOFs. alfa-chemistry.com Aldehyde-containing linkers, such as this compound, react with amine linkers to form stable imine bonds, a common and robust linkage in COF chemistry. tcichemicals.comtcichemicals.com This condensation reaction is a key step in the formation of the framework structure. The resulting imine-based COFs often exhibit high chemical stability. tcichemicals.com

Similarly, in MOF synthesis, the aldehyde can be a part of a larger organic linker that coordinates with metal ions. While carboxylic acids are more common linkers in MOF chemistry, the versatility of the aldehyde group allows for post-synthetic modification, where the aldehyde can be reacted after the initial framework is formed to introduce new functionalities.

The porous nature of COFs and MOFs makes them excellent candidates for gas storage and separation. pageplace.deresearchgate.net The specific surface area, pore size, and chemical environment of the pores can be tuned by the choice of linkers. researchgate.net For instance, MOFs have been studied for the adsorption of gases like carbon dioxide, methane (B114726), and formaldehyde. nih.govresearchgate.netnih.govchemrxiv.org The introduction of functional groups, like the chlorine atom in this compound, can influence the selective adsorption of certain gases.

In catalysis, both COFs and MOFs can act as heterogeneous catalysts. nih.govrsc.org The framework can provide active sites, either through the metal nodes in MOFs or through functional groups on the organic linkers. rsc.org The ordered pores can also lead to size- and shape-selective catalysis.

Table 1: Potential Applications of COFs and MOFs Derived from Aldehyde Linkers

| Application Area | Specific Use | Rationale |

| Gas Storage & Separation | CO2 Capture | Post-synthetic modification of imine-based COFs can enhance CO2 uptake. tcichemicals.com |

| Methane Storage | The high surface area and tunable pore size of MOFs are advantageous for methane storage. pageplace.de | |

| Formaldehyde Adsorption | MOFs have shown high selectivity and capacity for capturing harmful volatile organic compounds like formaldehyde. researchgate.netnih.govchemrxiv.org | |

| Catalysis | Heterogeneous Catalysis | The framework provides stable and accessible catalytic sites. nih.gov |

| Photocatalysis | COFs are being explored for photocatalytic hydrogen evolution. researchgate.net | |

| Environmental Remediation | Pollutant Degradation | COFs can be used as catalysts for the degradation of pollutants. researchgate.net |

| Water Purification | MOFs are being investigated for removing contaminants from water. pageplace.de |

This table is generated based on the general applications of COFs and MOFs with aldehyde-containing linkers and does not represent specific experimental data for this compound unless otherwise cited.

Non-covalent interactions like hydrogen bonding and π-π stacking are fundamental to the self-assembly of molecules. rsc.org In the case of this compound, the aldehyde group can participate in hydrogen bonding, particularly if co-crystallized with molecules containing hydrogen bond donors.

The biphenyl system provides a large surface area for π-π stacking interactions. These interactions, where the electron clouds of aromatic rings attract each other, contribute significantly to the stability of molecular assemblies. rsc.org The presence of the electron-withdrawing chlorine atom and the aldehyde group can influence the electronic properties of the π-system, thereby modulating the strength of these stacking interactions. Computational studies have shown that hydrogen bonding can, in turn, affect the strength of π-π stacking. rsc.org

Advanced Spectroscopic and Computational Characterization of 4 Chlorobiphenyl 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework. omicsonline.org

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4'-Chlorobiphenyl-4-carbaldehyde provide definitive information about its structure.

In the ¹H NMR spectrum , the aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a distinct singlet at approximately 10.06 ppm. rsc.org The aromatic protons appear in the range of 7.4 to 8.0 ppm. rsc.org The protons on the aldehyde-bearing phenyl ring typically resonate at a lower field compared to those on the chlorine-bearing ring because of the aldehyde's deshielding effect. Specifically, the protons ortho to the aldehyde group are expected around 7.9-8.0 ppm, while the others show complex splitting patterns characteristic of substituted biphenyl (B1667301) systems. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The most downfield signal corresponds to the carbonyl carbon of the aldehyde, typically appearing around 192.0 ppm. rsc.org The aromatic carbons resonate in the 127-148 ppm region. rsc.orgrsc.org The carbon atom attached to the chlorine (C4') shows a characteristic chemical shift, and the quaternary carbons (C1, C1', C4) can be identified by their lower intensity and lack of signal in a DEPT-135 experiment.

Table 1: Representative NMR Spectral Data for this compound and Related Compounds Note: Exact chemical shifts can vary based on solvent and instrument frequency.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Assignments |

|---|---|---|---|

| This compound | ¹H | ~10.06 | Aldehyde (-CHO) |

| ~7.95 | Aromatic (ortho to -CHO) | ||

| ~7.75 | Aromatic | ||

| ~7.50 | Aromatic | ||

| ¹³C | ~192.0 | Carbonyl (C=O) | |

| ~147.2 | Quaternary (C-C biphenyl link) | ||

| ~139.7 | Quaternary (C-C biphenyl link) | ||

| ~135.2 | Quaternary (C-CHO) | ||

| ~130.3 - 127.4 | Aromatic (CH) | ||

| [1,1'-Biphenyl]-4-carbaldehyde rsc.org | ¹H | 10.06 (s, 1H) | Aldehyde (-CHO) |

| 7.97 (d, 2H) | Aromatic | ||

| 7.75 (d, 2H) | Aromatic | ||

| 7.64 (d, 2H) | Aromatic | ||

| 7.48 (t, 2H) | Aromatic | ||

| 7.41 (t, 1H) | Aromatic | ||

| ¹³C | 192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4 |

| 4-Chlorobiphenyl (B17849) nih.gov | ¹³C | 140.18, 139.85, 133.55, 128.98, 128.92, 128.45, 127.63, 127.07 | |

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. numberanalytics.com These experiments provide correlation data that reveal connectivity between atoms. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps trace the proton connectivity within each phenyl ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. omicsonline.orgnumberanalytics.com It is crucial for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. omicsonline.orgnumberanalytics.com It is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the two phenyl rings and the aldehyde group. For instance, a correlation from the aldehydic proton to the C4 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is useful for determining the preferred conformation and spatial arrangement of the rings. numberanalytics.comnumberanalytics.com

Vibrational Spectroscopy (FT-IR, Raman) and Normal Coordinate Analysis

In the FT-IR spectrum of this compound, the most prominent and characteristic absorption band is the C=O stretching vibration of the aldehyde group, which appears strongly in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation with the biphenyl system. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration gives rise to a strong band in the lower frequency region, typically between 850-550 cm⁻¹. researchgate.net

Raman spectroscopy also detects these vibrations, but with different intensities based on the change in polarizability of the bonds. irdg.org The symmetric C=C stretching of the aromatic rings and the biphenyl C-C link often produce strong Raman signals.

Normal coordinate analysis , often aided by computational methods like DFT, can be used to assign the observed experimental bands to specific molecular vibrations, providing a complete description of the molecule's vibrational dynamics. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C-H Stretch | ~2850 and ~2750 (often two bands) | Weak |

| Carbonyl (C=O) Stretch | 1715 - 1690 | Strong (IR) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 850 - 550 | Strong (IR) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.

For this compound (C₁₃H₉ClO), the mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.govnih.gov For C₁₃H₉³⁵ClO, the expected exact mass is 216.0342 g/mol . HRMS can confirm this value to within a few parts per million (ppm), distinguishing it from other potential compounds with the same nominal mass.

Common fragmentation pathways observed in the mass spectrum would include the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or the entire chlorophenyl or formylphenyl moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. epa.gov

This analysis reveals the planarity of the phenyl rings and the conformation of the molecule in the crystal lattice. The dihedral angle between the biphenyl rings is of particular interest as it is influenced by crystal packing forces and any steric hindrance between the rings. The crystal structure also elucidates intermolecular interactions, such as C-H···O or π-π stacking, which govern how the molecules arrange themselves in the solid state. epa.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental data. nih.govweizmann.ac.il These theoretical calculations can predict and help interpret various molecular properties. nih.gov

Geometry Optimization: DFT calculations can determine the lowest energy conformation of the molecule in the gas phase, providing theoretical values for bond lengths, bond angles, and the dihedral angle for comparison with X-ray data.

Spectra Prediction: Theoretical NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated. nih.gov Comparing these predicted spectra with experimental results aids in the confident assignment of signals and bands. nih.gov

Electronic Properties: Computational studies can map the molecular electrostatic potential (MEP), identifying electron-rich (negative potential, e.g., around the oxygen and chlorine atoms) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding its reactivity.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap provides insight into the molecule's electronic excitation properties and kinetic stability.

These computational tools provide a deeper understanding of the structure-property relationships of this compound at a molecular level. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems like biphenyl derivatives. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries to spectroscopic signatures and reactivity indices. nih.govnih.gov

A fundamental application of DFT is the determination of a molecule's ground-state geometry, the three-dimensional arrangement of atoms with the lowest possible energy. researchgate.net For this compound, a critical geometric parameter is the dihedral angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from the ortho-hydrogens and the electronic effects of the substituents (the chlorine atom and the aldehyde group).

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.gov From the energies of these frontier orbitals, a variety of global reactivity descriptors can be calculated to quantify the molecule's electronic properties. nih.govnih.gov

Table 1: Key Electronic Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Symbol | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

Data sourced from conceptual DFT principles discussed in various studies. nih.govnih.gov

For this compound, these descriptors provide a quantitative basis for predicting its stability and how it might interact with other chemical species.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. tandfonline.com This theoretical analysis is invaluable for assigning specific experimental spectral peaks to the vibrations of particular bonds or functional groups. mdpi.com For this compound, this would involve identifying the characteristic stretching and bending modes of the aldehyde (C=O, C-H), the carbon-chlorine (C-Cl) bond, and the biphenyl backbone.

To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor. mdpi.com A comparative analysis of theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions in the solid state. mdpi.com

Table 2: Predicted Vibrational Modes for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1715 - 1680 |

| Aldehyde | C-H Stretch | 2900 - 2695 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Biphenyl | C-C Stretch | ~1300 |

Typical wavenumber ranges are based on general spectroscopic data and findings from related compounds. mdpi.comresearchgate.net

Building upon electronic structure analysis, DFT can be used to map potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states between them, researchers can elucidate reaction mechanisms and predict reaction kinetics. researchgate.net

Furthermore, DFT-based local reactivity descriptors, often visualized using molecular electrostatic potential (MEP) maps, can identify the specific atoms or regions on the molecule most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net For this compound, this analysis would likely highlight the electrophilic nature of the carbonyl carbon in the aldehyde group and the varying electron densities across the two phenyl rings, providing a detailed picture of its chemical reactivity.

Molecular Dynamics Simulations

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior by simulating the movements of atoms over time. nih.gov This technique is essential for understanding conformational changes, intermolecular interactions, and the behavior of molecules in different environments, such as in solution or at interfaces. nih.goviaea.org

For this compound, MD simulations can explore the full range of its conformational flexibility, particularly the rotation around the biphenyl linkage. A study on the structurally similar molecule 4-n-hexyl-4'-cyanobiphenyl at an air-water interface demonstrated that MD can be used to analyze key structural and morphological properties. iaea.org

Table 3: Properties Investigable via Molecular Dynamics (MD) Simulations

| Property | Description |

|---|---|

| Conformational Dynamics | Explores the time-dependent changes in molecular shape, such as the dihedral angle rotation in the biphenyl core. |

| Interfacial Behavior | Simulates the orientation and ordering of molecules at interfaces (e.g., air-water, lipid membrane). |

| Orientational Order Parameters | Quantifies the degree of alignment of molecules with respect to a defined axis, indicating the formation of ordered phases. |

| Radial Distribution Functions | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. |

| Hydrogen Bonding Statistics | Analyzes the formation and lifetime of hydrogen bonds with solvent molecules or other species. |

| Surface Tension | Calculates the tension of a simulated interface, which can be compared with experimental measurements. |

These properties are based on standard MD analysis and specific findings from simulations of related biphenyl compounds. iaea.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com For derivatives of this compound, QSAR models could be developed to predict endpoints such as toxicity, receptor affinity, or environmental fate. researchgate.net

The development of a robust QSAR model follows a well-defined workflow. It begins with a dataset of compounds with known activities and involves calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical features. A mathematical model is then constructed to correlate these descriptors with the observed activity.

Table 4: General Workflow for a QSAR Study

| Step | Description | Example |

|---|---|---|

| 1. Data Set Assembly | A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀) is collected. mdpi.com | A set of 4'-substituted biphenyl-4-carbaldehyde derivatives with measured antifungal activity. |

| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound using specialized software. mdpi.com | Calculation of LogP, molecular weight, HOMO/LUMO energies, and dipole moment. |

| 3. Model Development | The dataset is split into training and test sets. A statistical method, such as Multiple Linear Regression (MLR), is used to build a model with the training set. mdpi.com | An equation is generated linking pIC₅₀ to a combination of 2-3 significant descriptors. |

| 4. Model Validation | The model's statistical significance and predictive power are assessed using metrics like the coefficient of determination (R²), cross-validation (Q²), and external validation on the test set (R²pred). nih.gov | A successful model might yield R² > 0.9, Q² > 0.7, and R²pred > 0.7. |

The resulting validated model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with optimized properties.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

4'-Chlorobiphenyl-4-carbaldehyde as a Key Intermediate in Pharmaceutical Synthesis

This compound is a versatile aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. chemimpex.com Its utility in the pharmaceutical industry stems from its dual-functionality: the biphenyl (B1667301) core acts as a rigid scaffold, while the aldehyde group provides a reactive handle for a wide array of chemical transformations. This allows medicinal chemists to introduce diverse functional groups and build more elaborate molecular architectures. chemimpex.com

The compound's stability and enhanced reactivity, a feature of its chlorinated biphenyl structure, make it an ideal intermediate for developing pharmaceuticals and agrochemicals. chemimpex.com The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, enabling the creation of amines, alkenes, and larger carbon skeletons, respectively. These transformations are fundamental in constructing the pharmacophores necessary for biological activity. An optimized Strecker-type condensation, for example, is a known method for converting similar keto- or aldehyde-containing structures into functionalized amino-nitriles and subsequently into amino-amides or esters, which are key intermediates for highly active pharmaceutical compounds. researchgate.net This highlights the compound's role in streamlining synthetic pathways to produce high-purity, high-yield products for drug discovery pipelines. chemimpex.com

Design and Synthesis of Bioactive Compounds Incorporating the this compound Scaffold

The this compound framework is a foundational element for designing novel bioactive compounds. The biphenyl moiety can engage in crucial interactions with biological targets, such as π-π stacking with aromatic amino acid residues in a protein's active site, while the chlorine atom can modulate the electronic properties and metabolic stability of the molecule. The aldehyde group serves as the primary point for synthetic diversification to explore chemical space and optimize pharmacological properties.

The aldehyde functionality of this compound makes it a direct precursor to a multitude of therapeutically relevant compound classes. Through established synthetic protocols, the aldehyde can be converted into:

Alcohols: via reduction, which can serve as hydrogen bond donors or be further functionalized.

Carboxylic Acids: via oxidation, introducing a key acidic group common in many drugs for forming salt bridges or mimicking natural substrates.

Imines and Amines: through condensation with primary amines followed by reduction (reductive amination), a cornerstone reaction for introducing basic nitrogen centers that are pivotal for receptor interaction and improving pharmacokinetic properties.

Heterocycles: by acting as an electrophile in cyclization reactions with dinucleophilic reagents, enabling the construction of five- or six-membered heterocyclic rings that are prevalent in modern pharmaceuticals. beilstein-journals.orgbeilstein-journals.org

This synthetic accessibility allows for its use as a foundational building block in the development of new chemical entities aimed at a wide range of diseases. chemimpex.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com The this compound scaffold is an excellent template for SAR exploration. By systematically modifying different parts of the molecule and observing the resulting changes in biological effect, researchers can develop a predictive model for designing more potent and selective drugs. nih.gov

Analogs can be synthesized by modifying three key regions:

The Aldehyde Group: Converting it to other functional groups (e.g., alcohol, acid, amine, oxime).

The Phenyl Ring containing the Aldehyde: Introducing additional substituents (e.g., methoxy (B1213986), hydroxyl) to probe electronic and steric effects.

The Chlorinated Phenyl Ring: Varying the position or nature of the halogen (e.g., fluorine, bromine) to fine-tune lipophilicity and binding interactions.

| Analog | Modification from Parent Scaffold | Rationale for Synthesis |

|---|---|---|

| Analog 1 | Aldehyde (-CHO) converted to a primary alcohol (-CH₂OH) | Investigate the necessity of the carbonyl group and introduce a hydrogen bond donor. |

| Analog 2 | Aldehyde (-CHO) converted to a carboxylic acid (-COOH) | Introduce a potential salt-bridge-forming group and alter electronic properties. |

| Analog 3 | Addition of a methoxy group (-OCH₃) ortho to the aldehyde | Probe steric tolerance and electronic effects near the reactive site. |

| Analog 4 | Chlorine at 4'-position moved to 2'-position | Alter the dihedral angle between the phenyl rings and explore different binding pockets. |

| Analog 5 | Chlorine at 4'-position replaced with fluorine (-F) | Evaluate the effect of a different halogen on binding affinity and metabolic stability. |

Modern drug discovery heavily relies on rational, structure-based drug design (SBDD), where the three-dimensional structure of a biological target is used to design ligands with high affinity and selectivity. mq.edu.au Computational tools like molecular docking are employed to predict how a molecule, such as a derivative of this compound, will bind within the active site of a target protein. mdpi.commdpi.com

This in silico approach allows researchers to visualize potential ligand-protein interactions, such as:

Hydrogen Bonds: Formed between polar groups on the ligand and amino acid residues.

Hydrophobic Interactions: Where the biphenyl core fits into a greasy pocket of the protein.

Halogen Bonds: A specific non-covalent interaction where the chlorine atom can act as an electrophilic region, interacting with a nucleophilic site on the protein. mdpi.com

By analyzing these predicted binding modes, chemists can rationally design new analogs with modifications expected to enhance these interactions, thereby increasing potency and reducing off-target effects. nih.govnih.gov This guided approach saves significant time and resources compared to traditional trial-and-error screening.

Once a series of analogs is synthesized, their biological activity must be determined through in vitro assays. These laboratory-based tests are crucial for quantifying the potency and efficacy of the new compounds. For a compound derived from the 4'-chlorobiphenyl scaffold, a typical pharmacological profiling cascade might include:

Enzyme Inhibition Assays: Measuring the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC₅₀). For instance, studies on related compounds like 4-chloro-4'-biphenylol have determined its inhibitory effect on mitochondrial respiration. nih.govnih.gov

Cell-Based Assays: Assessing the effect of the compound on whole cells. This can include measuring the inhibition of cancer cell proliferation (providing an IC₅₀ value) or activation of a specific signaling pathway. nih.gov

Metabolic Stability Assays: Using liver microsomes to determine how quickly a compound is metabolized. nih.govnih.govnih.gov This provides an early indication of the compound's likely pharmacokinetic profile in vivo.

The data gathered from these assays are used to refine the SAR and guide the next round of analog design.

| Compound | Target/Assay | Result (Potency) | Reference |

|---|---|---|---|

| 4-Chloro-4'-biphenylol | Inhibition of State 3 Respiration (glutamate/malate) | ID₅₀ = 30 µM | nih.gov |

| 4-Chloro-4'-biphenylol | Inhibition of State 3 Respiration (succinate) | ID₅₀ = 200 µM | nih.gov |

| Compound 25 (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide) | HCT116 Cancer Cell Proliferation | IC₅₀ = 0.12 µM | nih.gov |

| Compound 25 (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide) | SW480 Cancer Cell Proliferation | IC₅₀ = 2 µM | nih.gov |

The this compound scaffold is adaptable for creating both enzyme inhibitors and receptor agonists, two major classes of therapeutic agents.

Enzyme Inhibitors: Many enzymes have hydrophobic active sites that can accommodate the biphenyl core. The 4'-chloro-4'-biphenylol metabolite, which can be conceptually derived from the parent compound, has been shown to be an effective inhibitor of mitochondrial oxidative phosphorylation by blocking electron transport. nih.gov It inhibits state 3 respiration more potently than its parent compound, 4-chlorobiphenyl (B17849), demonstrating that metabolic transformation can lead to a more biologically active agent. nih.gov This suggests that derivatives of this compound could be developed as inhibitors for enzymes involved in metabolism or cell signaling, with potential applications in oncology or inflammatory diseases.

Receptor Agonists: Receptor agonists often contain amine functionalities that can form key ionic bonds with acidic residues (e.g., aspartic acid, glutamic acid) in receptor binding pockets. The aldehyde group of this compound is an ideal starting point for synthesizing such amines via reductive amination. By reacting the aldehyde with a variety of primary or secondary amines, a diverse library of potential receptor agonists can be generated. For example, many serotonin (B10506) (5-HT) receptor agonists feature a substituted amine pharmacophore that could be readily installed onto the biphenyl scaffold, potentially leading to novel agents for treating neurological or psychiatric disorders. nih.gov

Antimicrobial and Anti-inflammatory Research

The structural framework of this compound, featuring a biphenyl core, a reactive aldehyde group, and an electron-withdrawing chlorine atom, positions it as a compound of interest in the search for new antimicrobial and anti-inflammatory agents.

Antimicrobial Research:

The biphenyl moiety is a recognized pharmacophore in the design of antimicrobial drugs. rsc.org Research into biphenyl derivatives has demonstrated that specific substitutions can lead to potent activity against a range of pathogens, including antibiotic-resistant strains. nih.govnih.gov Studies indicate that the presence of a strong electron-withdrawing group on one of the phenyl rings, such as the chloro group in this compound, can be beneficial for antibacterial activity. nih.govnih.gov

For instance, a series of biphenyl derivatives were synthesized and tested against various bacteria, with several compounds showing significant inhibitory effects. nih.govnih.gov One study highlighted that compounds with a strong electron-withdrawing group on one ring and hydroxyl groups on the other exhibited potent activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed a minimum inhibitory concentration (MIC) as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Similarly, other synthesized biphenyl derivatives have shown moderate to good antibacterial activity against organisms like Bacillus subtilis, Staphylococcus epidermidis, E. coli, and Pseudomonas aeruginosa. tsijournals.comresearchgate.net

The aldehyde functional group itself is known to contribute to antimicrobial effects. nih.gov Cinnamaldehyde and its derivatives, for example, have been shown to possess antibacterial activity against critical pathogens like Acinetobacter baumannii by inhibiting cell division. nih.govnih.gov This dual contribution from both the substituted biphenyl scaffold and the aldehyde group underscores the potential of this compound as a basis for developing new antimicrobial agents.

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | nih.govnih.gov |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin | nih.govnih.gov |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | nih.govnih.gov |

| 4-Bromophenyl-substituted Cinnamaldehyde Analog | Acinetobacter baumannii | 32 | nih.gov |

| Biphenyl Sulfonamide Derivative 4 | S. typhi | 20 |

Anti-inflammatory Research:

Biphenyl-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen (B1673479) and diflunisal, highlighting the importance of this scaffold in anti-inflammatory drug design. walshmedicalmedia.com The aldehyde group also possesses anti-inflammatory properties; essential oils with high aldehyde content have been shown to exert sedative and anti-inflammatory effects. edenbotanicals.com

Research has explored various derivatives of biphenyl-4-carboxylic acid, a compound structurally similar to this compound, for anti-inflammatory activity. nih.govresearchgate.net In one study, a series of biphenyl-4-carboxylic acid amides were synthesized and showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net These findings suggest that the biphenyl-4-carboxamide moiety is a promising pharmacophore for developing new anti-inflammatory agents. The search for novel anti-inflammatory molecules is driven by the need to reduce the adverse effects associated with current NSAIDs, such as gastrointestinal and cardiovascular issues. mdpi.com

| Compound Class | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Carrageenan-induced rat paw edema | Exhibited significant anti-inflammatory activity. | nih.govresearchgate.net |

| Butein (a chalcone) | Human whole blood model (PGE2 production) | Showed concentration-dependent inhibition of COX-2 (40% at 50 µM). | mdpi.com |

| 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | LPS-stimulated microglial cells | Inhibited production of NO, PGE2, iNOS, and COX-2. | nih.gov |

Prodrug Strategies and Drug Delivery System Development

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, rapid metabolism, or toxicity of a parent drug. nih.gov A prodrug is an inactive compound that is converted into its active form in the body through enzymatic or chemical processes. nih.gov The chemical structure of this compound offers potential handles for the application of prodrug strategies.